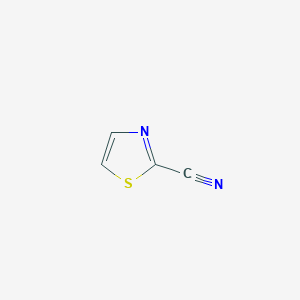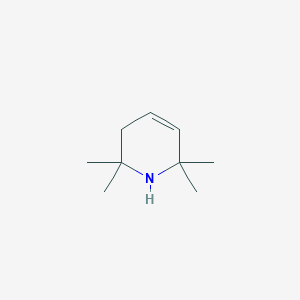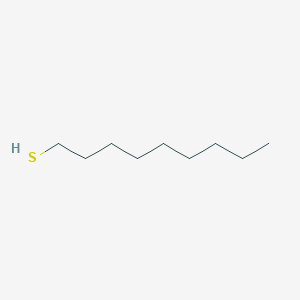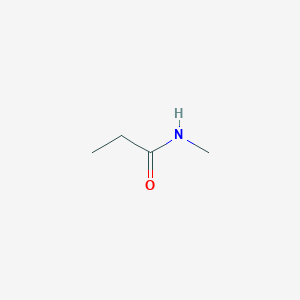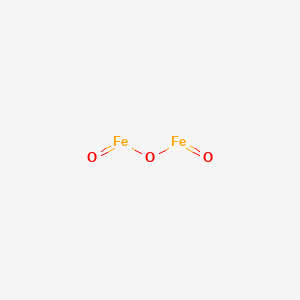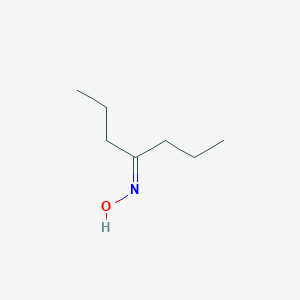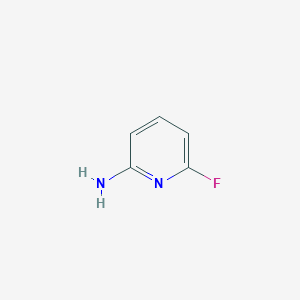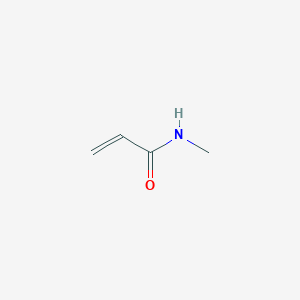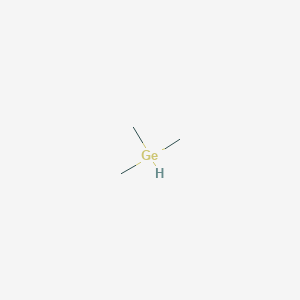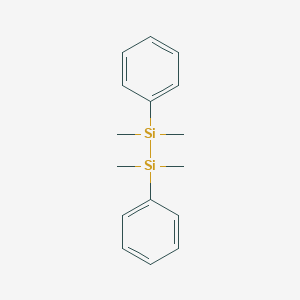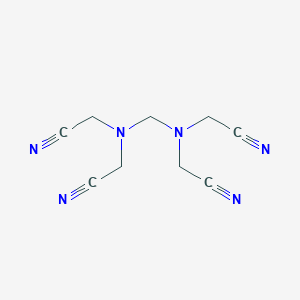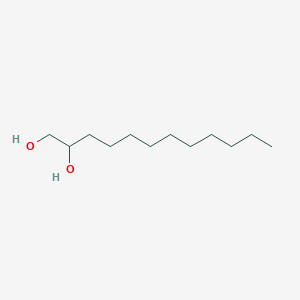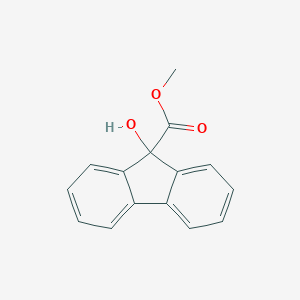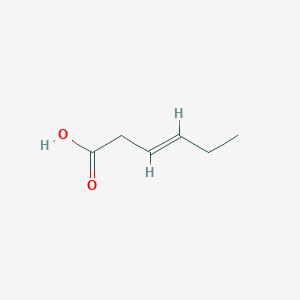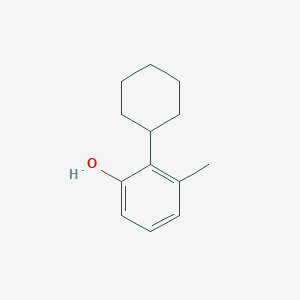
2-Cyclohexyl-3-methylphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclohexyl-3-methylphenol, also known as camphene hydroxylase, is a chemical compound that belongs to the class of phenols. It is a colorless to pale yellow liquid with a pleasant odor, and it is widely used in the field of scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 2-Cyclohexyl-3-methylphenol involves the inhibition of bacterial and fungal growth by disrupting the cell membrane and cell wall. It also has the ability to inhibit the activity of certain enzymes, which can lead to the inhibition of bacterial and fungal growth.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Cyclohexyl-3-methylphenol has a number of biochemical and physiological effects. It has been shown to have antioxidant properties, which can help protect cells from damage caused by free radicals. It also has the ability to reduce inflammation, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Cyclohexyl-3-methylphenol in lab experiments is its ability to inhibit bacterial and fungal growth. This makes it a valuable tool for researchers studying the effects of bacteria and fungi on various biological processes. However, one limitation of using 2-Cyclohexyl-3-methylphenol is that it can be toxic to certain types of cells, which can limit its use in certain experiments.
Orientations Futures
There are a number of future directions for research involving 2-Cyclohexyl-3-methylphenol. One area of interest is the development of new drugs and antibiotics based on the compound's antibacterial and antifungal properties. Another area of interest is the study of the compound's potential use in the treatment of inflammatory diseases, such as arthritis and asthma. Additionally, further research is needed to fully understand the compound's mechanism of action and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 2-Cyclohexyl-3-methylphenol can be achieved through a variety of methods. One of the most commonly used methods is the oxidation of 2-Cyclohexyl-3-methylphenol with hydrogen peroxide in the presence of a catalyst. Another method involves the reaction of 2-Cyclohexyl-3-methylphenol with a peroxyacid in the presence of a catalyst.
Applications De Recherche Scientifique
2-Cyclohexyl-3-methylphenol has been extensively studied in the field of scientific research due to its potential applications in various fields. It has been shown to have antibacterial and antifungal properties, making it a promising candidate for use in the development of new drugs and antibiotics.
Propriétés
Numéro CAS |
1596-10-7 |
|---|---|
Nom du produit |
2-Cyclohexyl-3-methylphenol |
Formule moléculaire |
C13H18O |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-cyclohexyl-3-methylphenol |
InChI |
InChI=1S/C13H18O/c1-10-6-5-9-12(14)13(10)11-7-3-2-4-8-11/h5-6,9,11,14H,2-4,7-8H2,1H3 |
Clé InChI |
MOPDEMAOEMHGAS-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)O)C2CCCCC2 |
SMILES canonique |
CC1=C(C(=CC=C1)O)C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



